molecular formula C10H9NO2 B1301144 6,7-dimethyl-1H-indole-2,3-dione CAS No. 20205-43-0

6,7-dimethyl-1H-indole-2,3-dione

Cat. No. B1301144
CAS RN: 20205-43-0
M. Wt: 175.18 g/mol
InChI Key: GVRLEGBOODEAOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of applications in pharmaceuticals and materials science. In one study, a series of fused pyrrole derivatives, specifically 1,2-diaryl-7-hydroxy-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-ones, were synthesized using a domino condensation process. This process involved refluxing mixtures of enamines derived from 5,5-dimethyl-1,3-cyclohexadione (dimedone) and arylglyoxals in acetonitrile. The resulting pyrrole derivatives underwent annulation and allylic hydroxylation to form the desired products. Further oxidation with chromium trioxide in pyridine yielded the oxidized products, 1,2-diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones, with good efficiency .

Molecular Structure Analysis

The molecular structure of the synthesized indole derivatives is characterized by the presence of a fused pyrrole ring. The indole nucleus is a prevalent motif in natural products and pharmaceuticals, and modifications to its structure can lead to significant changes in biological activity. The specific derivatives mentioned in the study include additional substituents, such as aryl groups and a dimethyl moiety, which can influence the electronic and steric properties of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these indole derivatives are notable for their domino nature, which implies a sequence of reactions occurring consecutively without the need to isolate intermediates. The initial condensation of enamines and arylglyoxals leads to the formation of the pyrrole ring, which is then followed by allylic hydroxylation. The final oxidation step is crucial for converting the hydroxy-pyrrole derivatives into the dihydro-indole-diones. This multi-step reaction showcases the complexity and intricacy of organic synthesis in constructing heterocyclic compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7-dimethyl-1H-indole-2,3-dione are not detailed in the provided papers, the general properties of indole derivatives can be inferred. Indole compounds typically exhibit a range of melting points and solubilities depending on their substitution patterns. The presence of dimethyl groups can increase hydrophobicity and potentially affect the melting point. The chemical reactivity of these compounds is also influenced by the indole core and substituents, which can participate in various chemical reactions, such as electrophilic substitutions and nucleophilic additions .

In another study, a one-pot synthesis of 5-[(indol-3-yl)-methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives was reported. This synthesis utilized a three-component condensation reaction involving indole, aldehyde, and 2,2-dimethyl-1,3-dioxane-4,6-dione, catalyzed by iodine. The reaction was efficient, with yields ranging from 71.4% to 97.3%, and was conducted at a relatively low temperature of 30°C for 60 to 90 minutes. The use of a 5% molar fraction of iodine as a catalyst was crucial for the reaction's success, and a mechanism for the iodine-catalyzed reaction was proposed . This study provides insight into the synthesis of indole derivatives with potential applications in various fields, including medicinal chemistry.

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of 6,7-dimethyl-1H-indole-2,3-dione is in the synthesis of novel compounds. Jain et al. (2006) explored its reaction with 1,6-dibromohexane to form new 1H-indol-2,3-diones derivatives, which were then used to synthesize bis-Spiro[indole-pyrazolinyl-thiazolidine]-2,4′-diones, indicating its utility in creating complex organic molecules with potential biological activities (Jain et al., 2006).

Anticorrosion and Antibacterial Properties

The compound also shows promise in applications beyond pure organic synthesis. Miao's work (2014) on indole-2,3-dione derivatives highlights their anticorrosion and antibacterial properties. This research underscores the compound's potential in creating materials and coatings that protect against corrosion and microbial growth, important for industrial and healthcare settings (Miao, 2014).

Chemoselective Sensors

Moreover, 6,7-dimethyl-1H-indole-2,3-dione and its derivatives are being explored as chemosensors. Fahmi et al. (2019) demonstrated the compound's high sensing capability and selective detection of Fe3+ ions, revealing its potential in developing selective optical chemosensors for detecting metal ions in environmental and biological samples (Fahmi et al., 2019).

Antimicrobial Screening

Additionally, compounds synthesized from 6,7-dimethyl-1H-indole-2,3-dione have been evaluated for their antimicrobial properties. Ramadan, Rasheed, and El Ashry (2019) synthesized novel 1,3-dioxolanes linked to 5H-[1,2,4]triazino[5,6-b]indole-3-thiol and found them to possess moderate inhibitory activity against the fungus Candida albicans and some Gram-positive bacteria, pointing to the compound's role in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).

properties

IUPAC Name

6,7-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRLEGBOODEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365245
Record name 6,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethyl-1H-indole-2,3-dione

CAS RN

20205-43-0
Record name 6,7-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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